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Compound of Interest

Compound Name: Nb-Feruloyltryptamine

Cat. No.: B1585132 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of several novel

tryptamines, offering a valuable resource for researchers in pharmacology and neuroscience.

The data presented is compiled from peer-reviewed studies and is intended to facilitate the

understanding of the structure-activity relationships and potential pharmacological effects of

these compounds.

Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of a

selection of novel tryptamines at key serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and the

serotonin transporter (SERT). Lower Ki values indicate higher binding affinity. For comparison,

data for the classic psychedelic N,N-Dimethyltryptamine (DMT) is also included.
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Compound
5-HT1A (Ki,
nM)

5-HT2A (Ki,
nM)

5-HT2C (Ki,
nM)

SERT (Ki,
nM)

Reference

DMT 116 108 145 1,180 [1]

DiPT 215 148 215 480 [1]

4-OH-DiPT 1,210 1,130 >10,000 2,130 [1]

4-OH-MET 1,970 603 2,430 990 [1]

5-MeO-AMT 14 55 17 1,100 [1]

5-MeO-MiPT 19 165 456 3,300 [1]

DALT 100 701 1,510 368 [2]

5-Br-DALT 15 251 1,230 200 [2]

5-F-DALT 22 312 1,120 223 [2]

5-MeO-DALT 11 291 1,210 225 [2]

Experimental Protocols
The binding affinity data presented in this guide is typically determined using in vitro radioligand

competition assays. Below is a detailed methodology for a representative assay targeting the

5-HT2A receptor.

Radioligand Competition Binding Assay for the 5-HT2A
Receptor
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the

human serotonin 2A (5-HT2A) receptor.

1. Materials and Reagents:

Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT2A

receptor.

Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).
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Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g.,

10 µM ketanserin).

Test Compounds: Novel tryptamines of interest, dissolved in a suitable solvent (e.g., DMSO).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

96-well microplates.

Glass fiber filters.

Filtration apparatus.

Scintillation counter.

2. Procedure:

Membrane Preparation: Thaw the frozen cell membranes containing the 5-HT2A receptors

on ice. Homogenize the membranes in assay buffer and determine the protein concentration

using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired

final concentration in the assay.

Assay Setup: In a 96-well microplate, add the following components in triplicate for each

condition:

Total Binding: Assay buffer, radioligand, and receptor membranes.

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and receptor

membranes.

Test Compound Competition: Assay buffer, radioligand, various concentrations of the test

compound, and receptor membranes.
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Incubation: Incubate the plates at room temperature (or a specified temperature) for a

sufficient time to reach equilibrium (e.g., 60 minutes).

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

glass fiber filters using a cell harvester. This separates the bound radioligand from the free

radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

quantify the amount of radioactivity on each filter using a scintillation counter.

3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve

using non-linear regression analysis.

Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-

Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

[L] is the concentration of the radioligand used in the assay.

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathway Visualization
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The primary psychoactive effects of many tryptamines are mediated through their interaction

with the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2A

receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the

canonical Gq signaling pathway activated by 5-HT2A receptor agonists.
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Caption: 5-HT2A Receptor Gq Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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